molecular formula C11H8N2O2S B8447875 7-Methoxy-imidazo[2,1-b]benzothiazole-2-carboxaldehyde

7-Methoxy-imidazo[2,1-b]benzothiazole-2-carboxaldehyde

Cat. No. B8447875
M. Wt: 232.26 g/mol
InChI Key: RCCRMTHKTBGESV-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

2-Formyl-7-methoxyimidazo[2,1-b]-benzthiazole was prepared according to the procedure outlined in Example 1, (Step 3). Starting from 7-methoxy imidazo[2,1-b]-benzthiazole-2-methanol (4.0 g 17 mmol) in methylene chloride/DMF (300 mL: 50 mL) and active MnO2 (12 g, excess), 822 mg (21% Yield) of the aldehyde derivative was isolated as brown solid. (M+H) 233.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
822 mg
Type
reactant
Reaction Step Two
Name
methylene chloride DMF
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[N:7]3[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1>C(Cl)Cl.CN(C=O)C.O=[Mn]=O>[CH:13]([C:11]1[N:10]=[C:8]2[N:7]([CH:12]=1)[C:6]1[CH:15]=[CH:16][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[S:9]2)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
Step Two
Name
aldehyde
Quantity
822 mg
Type
reactant
Smiles
Step Three
Name
methylene chloride DMF
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O
Step Four
Name
Quantity
12 g
Type
solvent
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated as brown solid

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N=C2SC3=C(N2C1)C=CC(=C3)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.